(2,6-dimethylmorpholin-4-yl)(5-fluoro-1H-indol-2-yl)methanone
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Overview
Description
(2,6-dimethylmorpholin-4-yl)(5-fluoro-1H-indol-2-yl)methanone is a synthetic compound that combines a morpholine ring with an indole moiety. The presence of the fluorine atom on the indole ring enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-dimethylmorpholin-4-yl)(5-fluoro-1H-indol-2-yl)methanone typically involves the reaction of 2,6-dimethylmorpholine with 5-fluoroindole-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2,6-dimethylmorpholin-4-yl)(5-fluoro-1H-indol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring, especially at the positions adjacent to the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(2,6-dimethylmorpholin-4-yl)(5-fluoro-1H-indol-2-yl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,6-dimethylmorpholin-4-yl)(5-fluoro-1H-indol-2-yl)methanone involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The fluorine atom enhances the compound’s binding affinity and stability, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2,6-dimethylmorpholino)(1-methyl-5-nitro-1H-pyrazol-4-yl)methanone
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 1H-BenziMidazole, 4-fluoro-2-Methyl-1-(1-Methylethyl)-6-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-
Uniqueness
The uniqueness of (2,6-dimethylmorpholin-4-yl)(5-fluoro-1H-indol-2-yl)methanone lies in its combination of a morpholine ring with a fluorinated indole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
900901-76-0 |
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Molecular Formula |
C15H17FN2O2 |
Molecular Weight |
276.31 g/mol |
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(5-fluoro-1H-indol-2-yl)methanone |
InChI |
InChI=1S/C15H17FN2O2/c1-9-7-18(8-10(2)20-9)15(19)14-6-11-5-12(16)3-4-13(11)17-14/h3-6,9-10,17H,7-8H2,1-2H3 |
InChI Key |
QKEFNLGRDXPQCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC3=C(N2)C=CC(=C3)F |
solubility |
32.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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